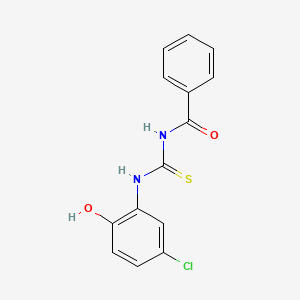

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea is a chemical compound with the molecular formula C14H11ClN2O2S. It is a derivative of thiourea and is characterized by the presence of a benzoyl group attached to a thiourea moiety, which is further substituted with a 5-chloro-2-hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea can be synthesized through the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

BCHT has demonstrated antimicrobial activity against Listeria monocytogenes and Staphylococcus aureus, suggesting its potential as a therapeutic agent . Studies have also screened BCHT for antimicrobial activity against pathogenic bacteria and fungi . Other research indicates that thiourea derivatives, in general, have effective biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects .

Structural and Spectroscopic Characterization

BCHT has been characterized through elemental analyses, FT-IR, 13C, and 1H NMR spectroscopy, as well as single-crystal X-ray diffraction analysis . Density functional method using a 6-311++G(d,p) basis set has been used to calculate the structural and spectroscopic data of the molecule in the ground state . Theoretical calculations of bond parameters, harmonic vibration frequencies, and nuclear magnetic resonance are in good agreement with experimental results . The UV absorption spectra of the compound dissolved in ACN and MeOH have also been recorded .

Ligand in Coordination Chemistry

Thiourea derivatives have found extensive applications as ligands in coordination chemistry . The effect that nitrogen substituents exert on intra- and intermolecular hydrogen-bonding interactions is discussed, including their role on the coordination properties displayed by these ligands . Novel applications of transition metal complexes bearing 1-(acyl/aroyl)-3-(mono- and di-substituted) thioureas are introduced .

Development of Novel Antimicrobials

Mecanismo De Acción

The mechanism by which 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparación Con Compuestos Similares

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea is structurally similar to other thiourea derivatives, such as 1-benzoylthiourea and 1-benzoyl-3-phenylthiourea its unique substitution pattern with the 5-chloro-2-hydroxyphenyl group imparts distinct chemical and biological properties

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (BCHT) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

BCHT is synthesized through the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate. The compound has been characterized using various techniques, including elemental analysis, FT-IR, and NMR spectroscopy. Single crystal X-ray diffraction studies have confirmed its structural integrity and provided insights into its molecular conformation .

Antimicrobial Activity

BCHT has demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, BCHT showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

The anticancer potential of BCHT has been explored in various studies. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The compound's IC50 values ranged from 7 to 20 µM, indicating a strong cytotoxic effect on these cells . Mechanistically, BCHT appears to induce apoptosis and disrupt cell cycle progression, particularly at the S phase .

Enzyme Inhibition

BCHT has also been investigated for its inhibitory effects on key enzymes involved in disease processes. Notably, it has shown competitive inhibition against acetylcholinesterase (AChE), with IC50 values reported between 33.27–93.85 nM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of BCHT can be attributed to several mechanisms:

- Interaction with Enzymes : BCHT acts as a competitive inhibitor for AChE, which is crucial for neurotransmitter regulation.

- Induction of Apoptosis : In cancer cells, BCHT triggers apoptotic pathways that lead to cell death.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

Case Studies

- Anticancer Study : A study evaluating BCHT's effects on MCF-7 breast cancer cells found that treatment led to significant reductions in cell viability and alterations in cell morphology consistent with apoptosis .

- Antimicrobial Evaluation : In another study, BCHT was tested against various bacterial strains, demonstrating superior antimicrobial efficacy compared to standard antibiotics like ampicillin .

Propiedades

IUPAC Name |

N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-10-6-7-12(18)11(8-10)16-14(20)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFXJMSBLHKYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.